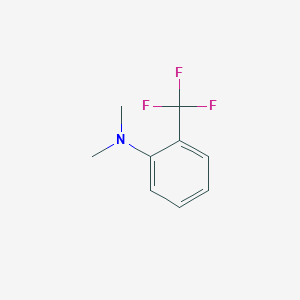

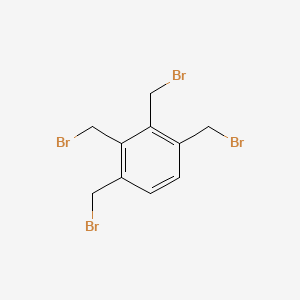

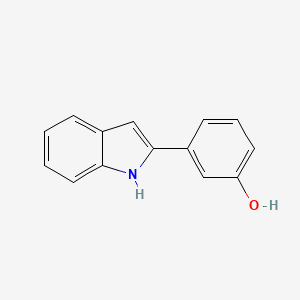

![molecular formula C13H10BrN3O B1620883 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 478043-89-9](/img/structure/B1620883.png)

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Overview

Description

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The compound “3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine” is a derivative of imidazo[1,2-a]pyridine .

Synthesis Analysis

Imidazo[1,2-a]pyridines are typically synthesized through the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . In one study, equimolar mixtures of substituted α-bromoacetophenone, 2-aminopyridine, and Na2CO3 were refluxed in ethanol to obtain imidazo[1,2-a]pyridines .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds is divided into four groups depending on the position of nitrogen atoms .Chemical Reactions Analysis

The reactions of imidazo[1,2-a]pyridines are typically monitored by thin layer chromatography (TLC) using silica gel GF254 .Scientific Research Applications

Synthesis and Rearrangements in Organic Chemistry

One of the primary applications of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is in the synthesis of complex organic molecules. Khalafy et al. (2002) have demonstrated its utility in the synthesis of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine, highlighting the compound's role in facilitating diverse chemical transformations (Khalafy, Setamdideh, & Dilmaghani, 2002).

Palladium-Catalyzed Arylation

The palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine, as researched by Li et al. (2003), presents an efficient one-step synthesis method for 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This process underscores the compound's critical role in creating arylated derivatives for further research and development in organic chemistry (Li, Nelson, Jensen, Hoerrner, Javadi, Cai, & Larsen, 2003).

Anticancer Agent Synthesis

In the pursuit of novel anticancer agents, Mahdavi et al. (2017) utilized Groebke–Blackburn–Bienayme reaction to synthesize new imidazo[1,2‐a]pyrimidine derivatives. Their research revealed certain hydroxy- and/or methoxy-phenyl derivatives exhibit potent cytotoxic activities against various human cancer cell lines, pointing towards the compound's potential in developing new cancer therapies (Mahdavi, Dianat, Khavari, Moghimi, Abdollahi, Safavi, Mouradzadegun, Kabudanian Ardestani, Sabourian, Emami, Akbarzadeh, Shafiee, & Foroumadi, 2017).

Optical Properties and Sensory Applications

Rawat and Rawat (2018) explored the synthesis of imidazo[1,2-a]pyrimidine derivatives for their optical properties and potential as selective fluorescent sensors. Their findings suggest the compound's derivatives can act as effective fluorescent sensors for zinc ion, demonstrating its application in environmental monitoring and biochemical sensing (Rawat & Rawat, 2018).

Solid-Phase Synthesis

Kazzouli et al. (2003) detailed a solid-phase synthesis approach for imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, which illustrates the compound's adaptability in streamlined and efficient synthetic methodologies. This research contributes to the advancement of pharmaceutical chemistry by providing a scalable and versatile route for the production of various biologically active compounds (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).

Mechanism of Action

Target of Action

3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They also exhibit potential anticancer activity against breast cancer cells .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-tb and anticancer activities . The anti-TB activity is believed to be due to the inhibition of bacterial growth . The anticancer activity may be due to the inhibition of cell proliferation .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways involved in bacterial growth and cancer cell proliferation .

Pharmacokinetics

These studies have shown that these compounds can be effectively absorbed and distributed in the body .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and cancer cell proliferation . This leads to a reduction in the severity of diseases such as tuberculosis and cancer .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new drugs using these compounds . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name |

3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGOTSZXKFZUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363119 | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478043-89-9 | |

| Record name | 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

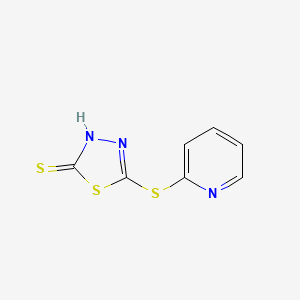

![5-Chloro-3-[2-(4-pyridinyl)ethyl]-indole](/img/structure/B1620801.png)

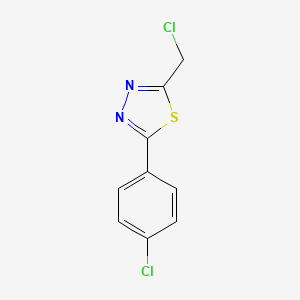

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1620807.png)

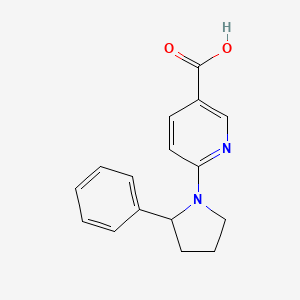

![benzyl N-[1-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate](/img/structure/B1620812.png)

![2-Benzo[1,3]dioxol-5-yl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine](/img/structure/B1620816.png)

![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1620820.png)